molecular formula C28H27NO3 B4549796 N-(2,5-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide

N-(2,5-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide

Cat. No.: B4549796
M. Wt: 425.5 g/mol
InChI Key: AJHLBSDUEJSEEI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide is a useful research compound. Its molecular formula is C28H27NO3 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 425.19909372 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Diagnostic Tools

Research has shown that derivatives similar to "N-(2,5-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)-2-naphthamide" can bind to neurofibrillary tangles and beta-amyloid plaques in the brains of Alzheimer's disease patients. This suggests potential applications in developing diagnostic tools or treatments targeting these pathological features (Shoghi-Jadid et al., 2002).

Chiral Discrimination in Liquid Chromatography

Compounds with structural features similar to the target molecule have been used to achieve chiral discrimination in liquid chromatography, indicating potential applications in analytical chemistry and pharmaceuticals to separate and identify enantiomers (Yashima et al., 1996).

Epoxy Resin Modification for Electronics

Naphthalene derivatives have been utilized to synthesize and modify epoxy resins, resulting in materials with improved thermal stability and mechanical properties suitable for electronic applications (Wang & Lee, 1998).

Conducting Polymers

The synthesis of poly(N-alkyl diarylamines), involving naphthylamine derivatives, produces conducting polymers with applications in electronics, demonstrating the potential use of similar compounds in developing new materials for electronic devices (Dao et al., 1991).

Asymmetric Synthesis

Utilizing chiral naphthylamine derivatives as auxiliaries in asymmetric synthesis can lead to the creation of compounds with specific stereoisomer configurations, suggesting applications in the synthesis of chiral drugs and molecules (Huang et al., 2010).

High-Performance Semiconductors

The development of 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives for use in organic field-effect transistors (OFETs) highlights potential applications in creating high-performance semiconductors, which can be extrapolated to similar naphthalene-based compounds (Takimiya et al., 2005).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO3/c1-17-7-10-20(11-8-17)23-14-22(28(30)29-25-12-18(2)6-9-19(25)3)13-21-15-26(31-4)27(32-5)16-24(21)23/h6-16H,1-5H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHLBSDUEJSEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=C(C=CC(=C4)C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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